molecular formula C3H8FN B12122752 2-Fluoropropan-1-amine

2-Fluoropropan-1-amine

Cat. No.: B12122752
M. Wt: 77.10 g/mol
InChI Key: FCZZMLAMPPXMOZ-UHFFFAOYSA-N
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Description

2-Fluoropropan-1-amine is an organic compound with the molecular formula C3H8FN It is a fluorinated amine, where a fluorine atom is attached to the second carbon of the propan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoropropan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-fluoropropane with ammonia. This reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of 2-fluoropropanol with ammonia in the presence of a catalyst. This process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-Fluoropropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding fluorinated imines or nitriles.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The fluorine atom in this compound can be substituted with other nucleophiles, leading to a variety of functionalized amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Fluorinated imines or nitriles.

    Reduction: Amine derivatives.

    Substitution: Functionalized amines with various substituents.

Scientific Research Applications

2-Fluoropropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoropropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroethanamine: A similar compound with one less carbon atom.

    3-Fluoropropan-1-amine: A positional isomer with the fluorine atom on the third carbon.

    2-Fluorobutan-1-amine: A homologous compound with an additional carbon atom.

Uniqueness

2-Fluoropropan-1-amine is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-fluoropropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FN/c1-3(4)2-5/h3H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZZMLAMPPXMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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